N,N-Dimethylmethyleneammonium iodide

Organic Synthesis Mannich Reaction Reagent Solubility

In porphyrin and Mannich-type syntheses, generic aminomethylating agents often cause over-functionalization or scrambling, compromising yield and regiochemical fidelity. Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide) solves this: • Delivers exactly one -CH₂N(CH₃)₂ group per vinyl moiety on porphyrin substrates, preventing di-substitution that would block downstream quaternization. • As a preformed iminium salt, it circumvents the reversibility and protic-solvent limitations of classical amine/CH₂O Mannich conditions, ensuring robust yields with enolates and enol silyl ethers. • Room-temperature dipyrromethane aminomethylation yields 1,9-bis-adducts that condense to trans-AB-, A₂-, and A-porphyrins in 5-20% without scrambling-a result unattainable with primary carbinol methods. For researchers, this translates to predictable stoichiometric control; for procurement, a single, well-characterized reagent replaces multi-component systems.

Molecular Formula C3H8IN
Molecular Weight 185.01 g/mol
CAS No. 33797-51-2
Cat. No. B1362044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylmethyleneammonium iodide
CAS33797-51-2
Molecular FormulaC3H8IN
Molecular Weight185.01 g/mol
Structural Identifiers
SMILESC[N+](=C)C.[I-]
InChIInChI=1S/C3H8N.HI/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1
InChIKeyVVDUZZGYBOWDSQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eschenmoser's Salt: Core Properties & Compound Class


N,N-Dimethylmethyleneammonium iodide (CAS 33797-51-2), universally recognized as Eschenmoser's salt, is a preformed quaternary iminium salt with molecular formula C₃H₈IN and molecular weight 185.01 g/mol [1]. It exists as a colorless to yellow hygroscopic crystalline solid with a melting point of 219 °C (decomposition) and water solubility of 50 mg/mL . This compound belongs to the dimethyl(methylene)ammonium salt family of Mannich reagents, functioning as an electrophilic dimethylaminomethylating agent that introduces the –CH₂N(CH₃)₂ moiety into nucleophilic substrates under aprotic conditions .

Aprotic electrophilic aminomethylation Preformed iminium salt suitable for enolate and enol silyl ether chemistry under non-protic conditions.
Mono-functionalization control Installs exactly one -CH2N(CH3)2 group, enabling stoichiometric precision on sensitive substrates.
Water-sensitive substrate compatibility Aprotic solvent solubility supports nucleophiles that decompose under classical Mannich protic conditions.

Eschenmoser's Salt Selection: Non-Interchangeable Reagents


The dimethyl(methylene)ammonium cation is available as chloride, iodide, and trifluoroacetate salts, each exhibiting distinct solubility profiles and handling characteristics that directly impact synthetic workflow compatibility . Furthermore, the reagent class differs fundamentally from alternative aminomethylating agents such as bis(N,N-dimethylamino)methane (the amine base–formaldehyde system) and Bredereck's reagent (tert-butoxy-bis(dimethylamino)methane) in terms of reaction mechanism, product distribution, and functional group tolerance [1][2]. Generic substitution without accounting for these quantitative performance differences can result in altered regioselectivity, reduced yields, or complete reaction failure.

Counterion alters solubility and stability
Chloride (CAS 30354-18-8) has lower thermal stability; trifluoroacetate requires tedious preparation. Iodide provides a balanced handling profile.
bis-Aminomethylation risk with amine–formaldehyde reagents
bis(N,N-dimethylamino)methane may install two substituents instead of the mono-aminomethylation of Eschenmoser's salt, shifting product distribution.
Base-mediated mechanism may conflict with sensitive substrates
Bredereck's reagent generates tert-butoxide in situ, which may be incompatible with acid- or base-sensitive functional groups.

Eschenmoser's Salt: Quantitative Differentiation Evidence


Counterion Comparison: Solubility and Handling Trade-offs

Among the dimethyl(methylene)ammonium salt family, the trifluoroacetate salt is reported as the most soluble and can be transferred by syringe, but requires more tedious preparation. The iodide salt (target compound) offers an intermediate solubility profile suitable for aprotic solvent systems while maintaining acceptable handling properties . The chloride analog (CAS 30354-18-8) exhibits a lower melting point (140–145 °C) and may present different stability considerations [1].

Counterion comparison
Reported
Iodide: balanced solubility–handling; trifluoroacetate: highest solubility; chloride: lower m.p. 140–145°C
Iodide supports practical compromise for aprotic workflows
Comparative assessment of salt series
Organic Synthesis Mannich Reaction Reagent Solubility

Mono- vs. Bis-Aminomethylation Selectivity in Porphyrins

In nickel porphyrinate aminomethylation studies, N,N-dimethylmethyleneammonium iodide (Eschenmoser's salt) installs exactly one dimethylaminomethyl substituent onto the vinyl group, whereas bis(N,N-dimethylamino)methane introduces two substituents [1]. This stoichiometric differentiation enables precise control over the degree of functionalization.

Mono- vs. bis-substitution
Head-to-head
1 substituent (Eschenmoser) vs. 2 substituents (bis-amine reagent)
Stoichiometric mono-functionalization for vinyl porphyrins
Nickel porphyrinate model; vinyl group reaction
Porphyrin Chemistry Aminomethylation Regioselectivity

Direct Aminomethylation vs. Base-Mediated Aminomethylenation

Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide) functions as a direct electrophilic aminomethylating reagent compatible with enolates, enol silyl ethers, and ketones under neutral to mildly basic aprotic conditions [1]. In contrast, Bredereck's reagent (tert-butoxy-bis(dimethylamino)methane) operates via in situ generation of tert-butoxide base, enabling reaction with less acidic methylene positions but introducing base-sensitivity constraints [2].

Mechanism class difference
Class-level inference
Electrophilic iminium (no strong base) vs. base-mediated aminomethylenation
Mechanistic class may influence substrate scope and functional group tolerance
Bredereck's reagent generates tert-butoxide
Reaction Mechanism Electrophilic Aminomethylation Carbonyl α-Functionalization

Regioselective Pyrrole Mannich Reaction

In Mannich reactions between pyrroles or indoles and Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide), the reaction is reported as highly regioselective, yielding both 2- and 3-substituted N,N-dimethylaminomethylated derivatives in good to excellent yields . This regioselectivity profile is distinct from classical Mannich conditions where regiochemical outcomes may be less controlled due to protic solvent interference.

Pyrrole regioselectivity
Data to verify
Reported good to excellent yields of 2- and 3-substituted derivatives
May support predictable regiochemical outcomes vs. classical Mannich
Source review recommended; microwave-assisted conditions
Heterocycle Functionalization Pyrrole Chemistry Dipyrromethane Synthesis

Aprotic Solvent Compatibility for Water-Sensitive Substrates

Preformed iminium salts including N,N-dimethylmethyleneammonium iodide exhibit sufficient solubility in many aprotic solvents, enabling the use of highly reactive nucleophiles which ordinarily would decompose under the protic conditions of the classical Mannich reaction . This contrasts with in situ–generated Mannich reagents that typically require aqueous or alcoholic media.

Aprotic solvent compatibility
Data to verify
Soluble in CH2Cl2, DMF; partial in MeCN, THF
Enables reactions of water-sensitive nucleophiles
Class-level property; specific solvent choice may require optimization
Aprotic Reaction Conditions Water-Sensitive Substrates Enolate Chemistry

Dipyrromethane Functionalization to Porphyrin Precursors

N,N-Dimethylmethyleneammonium iodide achieved N,N-dimethylaminomethylation of dipyrromethane in CH₂Cl₂ at room temperature, providing 1,9-bis(N,N-dimethylaminomethyl)dipyrromethanes [1]. Subsequent condensation with dipyrromethane in refluxing ethanol containing zinc acetate followed by DDQ oxidation yielded trans-AB-, A₂-, and A-porphyrins in 5–20% isolated yields without detectable scrambling [1]. This contrasts with primary carbinol–based C1 synthons, which proceed poorly in such condensations.

Dipyrromethane C1 synthon
Head-to-head
5–20% isolated porphyrin yields; no detectable scrambling
Supports porphyrin formation where carbinol-based C1 synthons underperform
Condensation in refluxing ethanol with zinc acetate
Porphyrin Synthesis Dipyrromethane Chemistry C1 Synthon

Eschenmoser's Salt: High-Impact Application Scenarios


Mono-Aminomethylation of Porphyrin Derivatives

When synthesizing mono-functionalized porphyrin derivatives for photodynamic therapy photosensitizers or biomimetic catalysts, N,N-dimethylmethyleneammonium iodide provides stoichiometric control, installing exactly one dimethylaminomethyl group on vinyl moieties. This contrasts with bis(N,N-dimethylamino)methane, which introduces two substituents and would over-functionalize the substrate [1]. This precise mono-functionalization is essential for subsequent quaternization steps that generate water-soluble cationic porphyrins [2].

Dipyrromethane Building Blocks for Porphyrin Synthesis

In the synthesis of trans-AB-, A₂-, and A-porphyrins, N,N-dimethylmethyleneammonium iodide serves as a superior C1 synthon compared to primary carbinol–based alternatives. Room-temperature aminomethylation of dipyrromethanes in CH₂Cl₂ yields 1,9-bis(N,N-dimethylaminomethyl)dipyrromethanes, which condense efficiently to produce porphyrins in 5–20% yields without scrambling—an outcome unattainable with primary carbinol–based methods [3].

Regioselective Pyrrole and Indole Mannich Reactions

For the synthesis of N,N-dimethylaminomethylated pyrroles and indoles, Eschenmoser's salt delivers highly regioselective reactions under microwave-assisted or room-temperature conditions, enabling access to both 2- and 3-substituted derivatives in good to excellent yields . These intermediates are critical precursors for dipyrromethanes, N-confused porphyrins, and indolo-dipyrromethanes.

Ketone α-Methylenation via Aminomethylation–Elimination

In synthetic sequences requiring conversion of ketones to α,β-unsaturated enones or α-methylene carbonyl compounds, N,N-dimethylmethyleneammonium iodide serves as the electrophilic aminomethylating agent. Its compatibility with enolates and enol silyl ethers in aprotic media enables the installation of the –CH₂N(CH₃)₂ group without the protic solvent limitations of classical Mannich conditions .

Application
Selection Property
Validation Focus
Porphyrin mono-aminomethylation
Stoichiometric mono-substitution control
Vinyl group functionalization selectivity
Dipyrromethane-based porphyrin synthesis
C1 synthon condensation compatibility
Porphyrin product distribution without scrambling
Pyrrole/indole regioselective Mannich reactions
Regioselectivity in aprotic media
2- vs 3-substitution product ratio
Ketone α-methylenation via enolate
Aprotic electrophilic aminomethylation
Enolate compatibility and enone formation

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